molecular formula C17H17N3O B7538785 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide

2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide

Cat. No. B7538785
M. Wt: 279.34 g/mol
InChI Key: UBJNLCKENBJKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a vital role in preventing the formation and progression of cancer. MI-2 has been shown to be a promising candidate for the development of anticancer therapeutics, and research on this compound is ongoing.

Mechanism of Action

2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide works by disrupting the interaction between MDM2 and p53, which leads to the activation of p53 and the induction of apoptosis in cancer cells. This mechanism of action is different from traditional chemotherapy agents, which target rapidly dividing cells and often have significant side effects.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, this compound has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several potential future directions for research on 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide. One area of focus is the development of this compound analogs that have improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases beyond cancer.

Synthesis Methods

2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide can be synthesized using a multi-step process that involves the coupling of 2-methyl-1H-indole-3-carboxylic acid with 5-methylpyridin-2-amine, followed by the addition of an acetyl group to the resulting intermediate. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and viral infections.

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-8-16(18-10-11)20-17(21)9-14-12(2)19-15-6-4-3-5-13(14)15/h3-8,10,19H,9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJNLCKENBJKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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